molecular formula C10H11ClN2O3S B1439564 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride CAS No. 1193390-08-7

3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride

Cat. No. B1439564
CAS RN: 1193390-08-7
M. Wt: 274.72 g/mol
InChI Key: NRJVEVIRPYLODH-UHFFFAOYSA-N
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Description

3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride is a chemical compound with the molecular formula C10H11ClN2O3S . It has a molecular weight of 274.72 g/mol .


Synthesis Analysis

The synthesis of 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride might involve sulfonic acids, which are organic analogs of sulfuric acid . Sulfonyl chlorides, like 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride, contain a good leaving group (Cl), making them highly reactive towards water and other nucleophiles such as ammonia (NH3) . These reactions are used in synthesis but can also cause problems .

Scientific Research Applications

Organic Synthesis and Catalysis

Sulfonyl chlorides, including those derived from imidazolidine, play a crucial role in the synthesis of complex molecules due to their reactivity and versatility. For instance, Friedel-Crafts sulfonylation reactions using sulfonyl chlorides have been demonstrated to produce diaryl sulfones under ambient conditions, showcasing the potential of similar compounds in facilitating such transformations (S. Nara, J. Harjani, M. Salunkhe, 2001). Additionally, the use of sulfonyl chlorides in the green synthesis of novel organic compounds, such as trifluoromethyl-1H-benzo[f]chromenes, highlights the importance of these reagents in creating environmentally friendly synthetic routes (Akbar Massoumi Shahi et al., 2018).

Green Chemistry

The development of green chemistry methodologies is another significant area where compounds like 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride could be utilized. Ionic liquids, for example, have been used as solvents and catalysts in various organic reactions, including sulfonylation, to enhance reactivity and selectivity while minimizing environmental impact. One study discussed the use of ionic liquids for the synthesis of benzimidazoles, showcasing their potential in catalyzing reactions efficiently and in an environmentally friendly manner (A. Khazaei et al., 2011).

Potential Applications in Synthesis

Given the chemical characteristics of 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride, its potential applications could extend to the synthesis of sulfonamides, which are crucial in pharmaceuticals and agrochemicals. The reactivity of sulfonyl chlorides towards nucleophiles makes them valuable intermediates in constructing a wide range of sulfonamide-based compounds. For example, ionic liquids have been shown to facilitate the regioselective synthesis of aryl sulfonamides, indicating the potential of using similar sulfonyl chloride derivatives in such synthetic methodologies (Prashant U. Naik et al., 2004).

Safety and Hazards

While specific safety and hazard information for 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride is not available, it’s important to note that sulfonyl chlorides, in general, are highly reactive and can be hazardous. They react vigorously with water and can cause skin burns .

properties

IUPAC Name

3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3S/c11-17(15,16)13-7-6-12(10(13)14)8-9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJVEVIRPYLODH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC2=CC=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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